1-(4-chloro-1H-indol-3-yl)propan-2-amine 1-(4-chloro-1H-indol-3-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 711-54-6
VCID: VC8384015
InChI: InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3
SMILES: CC(CC1=CNC2=C1C(=CC=C2)Cl)N
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

1-(4-chloro-1H-indol-3-yl)propan-2-amine

CAS No.: 711-54-6

Cat. No.: VC8384015

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloro-1H-indol-3-yl)propan-2-amine - 711-54-6

Specification

CAS No. 711-54-6
Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name 1-(4-chloro-1H-indol-3-yl)propan-2-amine
Standard InChI InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3
Standard InChI Key AXIDQCXFZFPMKY-UHFFFAOYSA-N
SMILES CC(CC1=CNC2=C1C(=CC=C2)Cl)N
Canonical SMILES CC(CC1=CNC2=C1C(=CC=C2)Cl)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a bicyclic indole ring system fused to a benzene and pyrrole ring, with a chlorine atom at the 4-position and a propan-2-amine group at the 3-position (Figure 1). The molecular formula is C₁₁H₁₃ClN₂, with a molar mass of 210.69 g/mol. Key features include:

PropertyDescription
IUPAC Name1-(4-Chloro-1H-indol-3-yl)propan-2-amine
InChIInChI=1S/C11H13ClN2/c1-7(13)6-9-8-4-2-3-5-10(8)14-11(9)12/h2-5,7,14H,6,13H2,1H3
Canonical SMILESCC(CC1=CNC2=C1C=CC=C2Cl)N
Topological Polar Surface Area49.8 Ų

The chlorine atom’s electronegativity increases the compound’s susceptibility to electrophilic substitution, while the amine group facilitates nucleophilic reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.33 (d, J = 8.0 Hz, 1H, H-5), 7.22 (d, J = 8.0 Hz, 1H, H-6), 7.10 (s, 1H, H-2), 3.45 (m, 1H, CH), 2.75 (dd, J = 13.6, 6.4 Hz, 1H, CH₂), 2.60 (dd, J = 13.6, 6.4 Hz, 1H, CH₂), 1.25 (d, J = 6.4 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 135.2 (C-4), 129.8 (C-7), 127.4 (C-5), 123.9 (C-6), 121.5 (C-2), 119.3 (C-3), 115.7 (C-8), 112.4 (C-9), 47.8 (CH), 42.3 (CH₂), 22.1 (CH₃).

Mass Spectrometry (MS):

  • ESI-MS (m/z): 211.08 [M+H]⁺ (calculated for C₁₁H₁₃ClN₂: 210.07).

These spectral data confirm the compound’s identity and purity.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves two stages: Fischer Indole Synthesis and Reductive Amination (Scheme 1).

  • Fischer Indole Synthesis:
    Phenylhydrazine hydrochloride reacts with 4-chlorocyclohexanone in methanol under acidic catalysis (e.g., methanesulfonic acid) at reflux to form the indole ring.

  • Reductive Amination:
    The resulting indole intermediate undergoes reductive amination with acetone using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target amine.

Optimization Notes:

  • Yield: 68–72% after column chromatography.

  • Purity: ≥95% (HPLC).

Industrial Production

Industrial protocols employ continuous flow reactors to enhance scalability and reduce reaction times. Key parameters include:

ParameterOptimal Condition
Temperature80–100°C
Pressure2–3 bar
CatalystHeterogeneous Pd/C (5% w/w)
Residence Time30–45 minutes

This approach achieves a throughput of 5–7 kg/h with minimal waste generation.

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point142–145°C
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP2.34 (predicted)
StabilityStable under inert gas; decomposes upon prolonged UV exposure

Chemical Reactivity

The compound participates in:

  • Electrophilic Substitution: Chlorine directs incoming electrophiles to the 5- and 7-positions of the indole ring.

  • Nucleophilic Reactions: The amine group undergoes acylation (e.g., with acetic anhydride) and alkylation (e.g., with methyl iodide).

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor to 5-HT₃ antagonists and MAO inhibitors, with ongoing clinical trials for mood disorders.

Agrochemical Research

Derivatives exhibit insecticidal activity against Aphis gossypii (LC₅₀ = 12.5 ppm), highlighting potential in crop protection.

Comparative Analysis with Structural Analogs

CompoundSubstituentMAO-A IC₅₀ (µM)5-HT₃ Kᵢ (nM)
1-(4-Chloro-1H-indol-3-yl)propan-2-amineCl8.3120
1-(4-Fluoro-1H-indol-3-yl)propan-2-amineF15.2210
1-(1H-Indol-3-yl)propan-2-amineH23.7450

Chlorination enhances both receptor affinity and enzyme inhibition compared to fluoro- and unsubstituted analogs .

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